![molecular formula C14H9F4NO B5642223 N,2-bis(2,4-difluorophenyl)acetamide](/img/structure/B5642223.png)
N,2-bis(2,4-difluorophenyl)acetamide
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Overview
Description
N,2-bis(2,4-difluorophenyl)acetamide is a compound that is likely to exhibit interesting properties due to the presence of difluorophenyl groups attached to an acetamide moiety. This structure suggests potential applications in materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of compounds similar to N,2-bis(2,4-difluorophenyl)acetamide involves the use of halomethyldimethylsilyl groups in the presence of N, O-bis(trimethylsilyl)acetamide and halomethyldimethylchlorosilane. This method may offer a pathway for the synthesis of N,2-bis(2,4-difluorophenyl)acetamide by adjusting the functional groups and reaction conditions appropriately (Kowalski & Lasocki, 1976).
Molecular Structure Analysis
The molecular structure of compounds closely related to N,2-bis(2,4-difluorophenyl)acetamide, such as 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, shows significant dihedral angles between the phenyl rings and the acetamide group, indicating a twisted conformation that could affect its reactivity and interaction with other molecules (Praveen et al., 2013).
Chemical Reactions and Properties
Compounds similar to N,2-bis(2,4-difluorophenyl)acetamide participate in various chemical reactions, including nucleophilic substitutions and thermolysis, leading to the formation of different products depending on the reactants and conditions. Such reactions highlight the chemical versatility and potential utility of N,2-bis(2,4-difluorophenyl)acetamide in synthetic chemistry (Kowalski & Lasocki, 1976).
Physical Properties Analysis
The physical properties of N,2-bis(2,4-difluorophenyl)acetamide, such as solubility, melting point, and crystalline structure, can be inferred from related compounds. For example, the crystal structure and hydrogen bonding patterns of similar acetamides provide insights into their solid-state properties and potential for forming supramolecular assemblies (Praveen et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of N,2-bis(2,4-difluorophenyl)acetamide, can be studied through the lens of related compounds. Their behavior in reactions, such as transesterifications, cycloadditions, and interactions with other chemical entities, sheds light on the potential chemical applications of N,2-bis(2,4-difluorophenyl)acetamide (Kowalski & Lasocki, 1976).
properties
IUPAC Name |
N,2-bis(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-9-2-1-8(11(17)6-9)5-14(20)19-13-4-3-10(16)7-12(13)18/h1-4,6-7H,5H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOVMGSQIRYXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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